![molecular formula C13H14O2 B2359517 1-Naphthalen-2-yloxypropan-2-ol CAS No. 108298-91-5](/img/structure/B2359517.png)
1-Naphthalen-2-yloxypropan-2-ol
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Overview
Description
“1-Naphthalen-2-yloxypropan-2-ol” is a chemical compound with the molecular formula C13H14O2 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “1-Naphthalen-2-yloxypropan-2-ol” consists of 13 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Scientific Research Applications
- Cell Death Mechanisms : HUHS1015 induces cell death in a wide variety of human cancer cell lines, including malignant pleural mesothelioma, lung cancer, hepatoma, gastric cancer, colorectal cancer, bladder cancer, prostate cancer, and renal cancer. The cell death mechanisms involve both necrosis (necroptosis) and apoptosis, with variations depending on the cancer cell type .
- Tumor Suppression : In mouse models, HUHS1015 effectively suppresses tumor growth when inoculated with specific cancer cell lines (e.g., NCI-H2052, MKN45, or CW2 cells). Its potential is comparable to or even higher than that of currently used anticancer drugs .
Insecticidal Properties
Another compound related to HUHS1015 is 3,3′-(hydrazine-1,2-diyl)bis(1-(naphthalen-2-yloxy)propan-2-ol) . Although not directly HUHS1015, it shares structural features. This compound has been explored as an insecticidal agent .
Antiviral Activity
While not directly related to HUHS1015, derivatives containing the pyrazole ester have shown increased efficacy as inhibitors of topoisomerase II. This antiviral activity was tested against the replication of the Cantagalo virus .
Mechanism of Action
Target of Action
A related compound, 3,3′-(hydrazine-1,2-diyl)bis(1-(naphthalen-2-yloxy)propan-2-ol), has been identified as an ecofriendly insecticidal agent
Mode of Action
The exact mode of action of 1-Naphthalen-2-yloxypropan-2-ol is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other naphthalene derivatives, it may interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Naphthalene derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes such as signal transduction, protein synthesis, and cell cycle regulation
Pharmacokinetics
The physicochemical properties of naphthalene derivatives suggest that they may be lipophilic and thus able to cross biological membranes . This could potentially influence their bioavailability and distribution within the body.
Result of Action
Naphthalene derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects . The specific effects of 1-Naphthalen-2-yloxypropan-2-ol would depend on its specific targets and mode of action.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of chemical compounds For instance, changes in pH can affect the ionization state of the compound, potentially influencing its solubility, absorption, and interaction with its targets Similarly, temperature can affect the compound’s stability and the rate of its interactions with its targets
properties
IUPAC Name |
1-naphthalen-2-yloxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-10(14)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFTYQFLBDSZHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC2=CC=CC=C2C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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